Bis((5-fluoropyridin-3-yl)methyl)amine hydrochloride
Description
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Properties
IUPAC Name |
1-(5-fluoropyridin-3-yl)-N-[(5-fluoropyridin-3-yl)methyl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F2N3.ClH/c13-11-1-9(5-16-7-11)3-15-4-10-2-12(14)8-17-6-10;/h1-2,5-8,15H,3-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJDZTUJZDUPBKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1F)CNCC2=CC(=CN=C2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClF2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Bis((5-fluoropyridin-3-yl)methyl)amine Hydrochloride: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis((5-fluoropyridin-3-yl)methyl)amine hydrochloride is a heterocyclic organic compound that is gaining attention within the medicinal chemistry landscape. As a disubstituted secondary amine featuring two fluoropyridine moieties, it serves as a valuable and versatile building block in the synthesis of more complex molecules aimed at various therapeutic targets. The incorporation of the fluorine atom and the pyridine nitrogen atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a parent molecule, including metabolic stability, binding affinity, and membrane permeability. This guide provides a comprehensive overview of the known properties, a proposed synthetic pathway, and the potential applications of this compound in drug discovery and development.
Physicochemical Properties
While detailed experimental data for this compound is not extensively reported in peer-reviewed literature, its fundamental properties can be summarized. The compound is typically supplied as a solid and requires storage in a cool, inert atmosphere.
| Property | Value | Source |
| Chemical Formula | C₁₂H₁₂ClF₂N₃ | |
| Molecular Weight | 271.7 g/mol | |
| CAS Number | 1951439-24-9 | |
| Free Amine Formula | C₁₂H₁₁F₂N₃ | |
| Free Amine Mol. Wt. | 235.23 g/mol | |
| Free Amine CAS No. | 1073372-18-5 | |
| Predicted Boiling Point | ~328.0° C at 760 mmHg | |
| Storage Conditions | 2-8°C, under inert gas |
Molecular Structure
The molecular structure of bis((5-fluoropyridin-3-yl)methyl)amine consists of a central secondary amine nitrogen atom bonded to two methyl groups, each of which is attached to the 3-position of a 5-fluoropyridine ring. The hydrochloride salt form indicates that the basic secondary amine is protonated.
Caption: 2D structure of this compound.
As of the latest literature review, a definitive three-dimensional crystal structure determined by X-ray crystallography has not been reported. Such a study would be invaluable for understanding the precise bond angles, lengths, and the conformation of the molecule in the solid state. The presence of two aromatic rings allows for potential π-π stacking interactions in a condensed phase, while the protonated amine and fluorine atoms can participate in hydrogen bonding.
Synthesis and Purification: A Proposed Methodology
Caption: Proposed workflow for the synthesis of the target compound.
Step-by-Step Protocol (Hypothetical)
-
Reaction Setup: To a solution of (5-fluoropyridin-3-yl)methanamine (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add a base like potassium carbonate (2.5 eq) or triethylamine (3.0 eq).
-
Addition of Electrophile: Add a solution of 3-(chloromethyl)-5-fluoropyridine hydrochloride (1.1 eq) dropwise to the reaction mixture at room temperature.
-
Reaction: Heat the mixture to reflux (e.g., 80-90 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes or dichloromethane/methanol to isolate the pure free amine.
-
Salt Formation: Dissolve the purified free amine in a minimal amount of a solvent like diethyl ether or dichloromethane. Add a solution of hydrogen chloride in a suitable solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.
-
Isolation: Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.
Structural Elucidation and Characterization
The identity and purity of the synthesized compound would be confirmed using a suite of standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons on the pyridine rings (typically in the 7.0-8.5 ppm region), a singlet for the methylene (CH₂) protons adjacent to the amine (around 3.8-4.2 ppm), and a broad signal for the amine proton (which may exchange with solvent). |
| ¹³C NMR | Aromatic carbon signals in the 110-160 ppm range, with C-F coupling visible. A signal for the methylene carbon around 45-55 ppm. |
| Mass Spec (ESI) | For the free amine, a prominent [M+H]⁺ ion at m/z 236.1. For the hydrochloride, the same molecular ion may be observed depending on the ionization conditions. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching (around 3200-3400 cm⁻¹), aromatic C-H stretching (~3100 cm⁻¹), C=C and C=N stretching in the aromatic rings (1400-1600 cm⁻¹), and a strong C-F stretching band (1000-1200 cm⁻¹). |
Applications in Research and Drug Development
This compound is primarily utilized as an intermediate in the synthesis of more elaborate molecules for pharmaceutical research. The fluoropyridine motif is a common feature in many biologically active compounds due to its ability to modulate electronic properties and metabolic stability.
Its utility has been demonstrated in the construction of novel compounds with potential therapeutic activities, including:
-
Anticancer Agents: The core structure can be incorporated into larger scaffolds designed to inhibit specific kinases or other proteins implicated in cancer progression.
-
Anti-infective Agents: Derivatives have been explored in the development of new treatments for infectious diseases, such as tuberculosis[1].
-
Central Nervous System (CNS) Agents: The ability of fluorine to enhance blood-brain barrier penetration makes this building block attractive for the synthesis of CNS-acting drugs.
The secondary amine provides a convenient handle for further functionalization, allowing for its integration into a wide array of molecular architectures through reactions such as amide bond formation, reductive amination, or N-arylation.
Conclusion
This compound is a valuable synthetic intermediate with significant potential in the field of drug discovery. While a comprehensive, publicly available dataset on its physicochemical properties and a definitive crystal structure are currently lacking, its molecular framework makes it an attractive component for the design of novel therapeutic agents. The proposed synthetic route and characterization methods are based on well-established chemical principles and provide a solid foundation for its preparation and use in a research setting. Further investigation into the properties and applications of this compound is warranted and will undoubtedly contribute to the advancement of medicinal chemistry.
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MySkinRecipes. This compound. [Link]
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MDPI. Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. [Link]
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Bis((5-fluoropyridin-3-yl)methyl)amine hydrochloride solubility profile
An In-Depth Technical Guide to the Solubility Profile of Bis((5-fluoropyridin-3-yl)methyl)amine Hydrochloride
Foreword: The Critical Role of Solubility in Modern Drug Development
In the journey of a therapeutic candidate from a laboratory curiosity to a clinical reality, its physicochemical properties are the gatekeepers of its potential. Among these, aqueous solubility stands as a paramount determinant of a drug's bioavailability and, consequently, its efficacy. A compound that cannot adequately dissolve in the physiological milieu of the gastrointestinal tract will likely never reach its target in sufficient concentration, regardless of its in vitro potency. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive framework for the thorough characterization of the solubility profile of a novel active pharmaceutical ingredient (API), exemplified by this compound. As a hydrochloride salt of a fluorinated pyridine derivative, this compound presents a unique set of challenges and considerations that necessitate a rigorous and multi-faceted approach to its solubility assessment. This document will not only outline the requisite experimental protocols but also delve into the scientific rationale underpinning these methodologies, ensuring a robust and insightful characterization of this promising molecule.
Introduction to this compound: A Candidate Profile
This compound is a novel chemical entity with a molecular structure suggesting potential utility in medicinal chemistry. The presence of the fluoropyridine moieties can influence metabolic stability and target engagement, while the secondary amine is a key site for protonation, forming the hydrochloride salt. This salt form is often chosen to enhance the aqueous solubility and stability of a basic parent compound. A comprehensive understanding of its solubility is the first step in its journey toward becoming a viable drug candidate.
Molecular Structure:
(Note: This is a simplified 2D representation. The actual spatial arrangement will influence crystal packing and, consequently, solubility.)
A critical initial step in drug development is to determine if a compound is "drug-like." While a full assessment is beyond the scope of this guide, initial physicochemical properties are key indicators. Poor solubility can hinder or halt a drug's development by compromising in vitro assays and leading to poor in vivo performance.[1] Therefore, a detailed solubility profile is not just a data point; it is a foundational pillar of the entire development program.
Foundational Solubility Assessment: Kinetic vs. Thermodynamic Solubility
The initial evaluation of solubility is bifurcated into two key approaches: kinetic and thermodynamic solubility. Each provides a different, yet complementary, piece of the puzzle in understanding the dissolution behavior of this compound.
-
Kinetic Solubility: This is a high-throughput screening method typically employed in the early stages of drug discovery.[2] It measures the solubility of a compound that is rapidly precipitated from a high-concentration organic solvent stock (usually DMSO) into an aqueous buffer.[2][3][4] This method is advantageous for its speed and low compound requirement, making it ideal for initial rank-ordering of candidates.[2][4]
-
Thermodynamic Solubility: This method determines the equilibrium solubility of a compound, where an excess of the solid material is allowed to equilibrate with the aqueous medium over an extended period.[1][3] While more time and resource-intensive, thermodynamic solubility represents the true solubility of the compound and is the gold standard for late-stage preclinical development and formulation.[2]
Experimental Protocol: Kinetic Solubility Determination
Objective: To rapidly assess the apparent solubility of this compound in aqueous buffer.
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: Perform serial dilutions of the stock solution in DMSO to create a concentration gradient.
-
Aqueous Buffer Addition: Add the DMSO solutions to a 96-well plate containing phosphate-buffered saline (PBS) at pH 7.4, ensuring the final DMSO concentration is low (e.g., <1%) to minimize its effect on solubility.
-
Incubation: Shake the plate at room temperature for a defined period, typically 1 to 2 hours.[5]
-
Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.
-
Quantification (Optional but Recommended): For greater accuracy, the supernatant can be separated from any precipitate by filtration or centrifugation and the concentration of the dissolved compound quantified by HPLC-UV or LC-MS/MS.[3]
Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)
Objective: To determine the equilibrium solubility of this compound.
Methodology:
-
Sample Preparation: Add an excess of solid this compound to vials containing the desired aqueous buffer (e.g., PBS at pH 7.4).
-
Equilibration: Seal the vials and agitate them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[3][5]
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.
-
Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a 0.45 µm filter is recommended.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as HPLC-UV, against a standard curve.[1]
The Influence of pH on Solubility: A Critical Determinant
The solubility of ionizable compounds like this compound is highly dependent on the pH of the surrounding medium.[6][7] As a hydrochloride salt of a basic compound, its solubility is expected to be higher at lower pH values where the amine groups are protonated, and decrease as the pH increases and the free base begins to precipitate. This pH-dependent solubility profile is critical for predicting its behavior in the variable pH environments of the gastrointestinal tract.[8]
Experimental Protocol: pH-Solubility Profile
Objective: To determine the thermodynamic solubility of this compound across a physiologically relevant pH range.
Methodology:
-
Buffer Preparation: Prepare a series of buffers covering a pH range from approximately 1.2 to 8.0 (e.g., simulated gastric fluid at pH 1.2, acetate buffers at pH 4.5 and 5.5, and phosphate buffers at pH 6.8 and 7.4).
-
Solubility Determination: Perform the thermodynamic shake-flask method as described in section 2.2 in each of these buffers.
-
Data Analysis: Plot the measured solubility (in µg/mL or µM) as a function of pH.
Illustrative Data and Interpretation
Table 1: Hypothetical pH-Dependent Thermodynamic Solubility of this compound at 37°C
| pH | Buffer System | Solubility (µg/mL) |
| 1.2 | Simulated Gastric Fluid | > 2000 |
| 4.5 | Acetate Buffer | 1570 |
| 6.8 | Phosphate Buffer | 250 |
| 7.4 | Phosphate Buffer | 85 |
This hypothetical data illustrates the expected trend for a basic compound's hydrochloride salt. The high solubility in the acidic environment of the stomach (pH 1.2) is followed by a significant decrease in solubility as the pH approaches the pKa of the amine groups and the neutral, less soluble free base form predominates.
Biopharmaceutical Classification System (BCS) Implications
The Biopharmaceutics Classification System (BCS) is a scientific framework that categorizes drug substances based on their aqueous solubility and intestinal permeability.[9][10] According to the International Council for Harmonisation (ICH), a drug substance is considered highly soluble if its highest single therapeutic dose is soluble in 250 mL or less of aqueous media over the pH range of 1.2 to 6.8 at 37°C.[8]
Based on the hypothetical data in Table 1, the lowest measured solubility is 85 µg/mL at pH 7.4. To classify the compound, we would need to know the projected highest therapeutic dose. For example, if the highest dose is 10 mg, then the volume of aqueous media required to dissolve this dose at the lowest solubility would be:
Volume = (10,000 µg) / (85 µg/mL) = 117.6 mL
Since 117.6 mL is less than 250 mL, this compound would be classified as a highly soluble compound under these hypothetical conditions. This classification has significant regulatory implications, potentially allowing for biowaivers of in vivo bioequivalence studies.[11][12]
Solubility in Biorelevant Media and Co-solvents
While simple aqueous buffers provide a fundamental understanding of solubility, biorelevant media that mimic the composition of gastrointestinal fluids can offer a more predictive assessment of in vivo dissolution. Additionally, understanding the solubility in various co-solvents is crucial for developing liquid formulations for both preclinical and clinical use.
Experimental Protocol: Solubility in Biorelevant Media
Objective: To assess the solubility of this compound in media that simulate the fed and fasted states of the small intestine.
Methodology:
-
Media Preparation: Prepare Fasted-State Simulated Intestinal Fluid (FaSSIF) and Fed-State Simulated Intestinal Fluid (FeSSIF) according to published protocols. These media contain bile salts and phospholipids that can enhance the solubility of lipophilic compounds.
-
Solubility Determination: Employ the thermodynamic shake-flask method (section 2.2) using FaSSIF and FeSSIF as the aqueous media.
Experimental Protocol: Solubility in Co-solvents
Objective: To determine the solubility of this compound in commonly used pharmaceutical co-solvents.
Methodology:
-
Solvent Systems: Prepare various aqueous mixtures of co-solvents such as ethanol, propylene glycol, and polyethylene glycol 400 (PEG 400) at different concentrations (e.g., 10%, 20%, 40% v/v).
-
Solubility Determination: Use the thermodynamic shake-flask method to measure the solubility in each co-solvent system.
Illustrative Data Presentation
Table 2: Hypothetical Solubility in Biorelevant Media and Co-solvents at 37°C
| Solvent System | Solubility (µg/mL) |
| Water | 95 |
| FaSSIF (pH 6.5) | 180 |
| FeSSIF (pH 5.0) | 1250 |
| 20% Ethanol in Water | 450 |
| 20% Propylene Glycol in Water | 380 |
| 20% PEG 400 in Water | 620 |
The hypothetical data in Table 2 suggests that the presence of bile salts and phospholipids in biorelevant media can significantly increase the solubility of the compound. Similarly, the use of organic co-solvents demonstrates a viable strategy for developing liquid formulations.
The Effect of Temperature on Solubility
Temperature can also influence the solubility of a compound.[6] For most solids, solubility increases with temperature, as the dissolution process is often endothermic. Understanding the temperature dependence of solubility is important for manufacturing, storage, and in the context of physiological temperature (37°C).
Experimental Protocol: Temperature-Dependent Solubility
Objective: To evaluate the effect of temperature on the thermodynamic solubility of this compound.
Methodology:
-
Temperature Conditions: Set up the thermodynamic shake-flask experiment (section 2.2) in a suitable buffer (e.g., pH 7.4 PBS) at various temperatures, such as 4°C (refrigerated), 25°C (ambient), and 37°C (physiological).
-
Data Analysis: Plot the solubility as a function of temperature.
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for reproducible and accurate results.
Caption: Workflow for comprehensive solubility profiling.
Conclusion and Future Directions
This guide has outlined a comprehensive strategy for characterizing the solubility profile of this compound. By systematically evaluating its kinetic and thermodynamic solubility, pH-dependence, behavior in biorelevant media and co-solvents, and temperature effects, a robust data package can be generated. This information is not merely academic; it is the cornerstone of informed decision-making in the drug development process.[13][14][15] The hypothetical data presented suggests that this compound is a highly soluble compound, a favorable characteristic for oral drug delivery.
Future work should focus on understanding the solid-state properties of this compound, such as crystallinity and polymorphism, as these can also significantly impact solubility and dissolution rates. Additionally, in vivo pharmacokinetic studies will be necessary to correlate these in vitro solubility findings with actual drug absorption and bioavailability.
References
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Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567. [Link]
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BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]
- Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5555-5558.
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Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]
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ACS Publications. (2023). API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches. Crystal Growth & Design. [Link]
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ICH. (2019). M9 Biopharmaceutics Classification System-Based Biowaivers. Retrieved from [Link]
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Wikipedia. (n.d.). Biopharmaceutics Classification System. Retrieved from [Link]
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Hypha Discovery. (2021). A checklist for drug candidate selection. Retrieved from [Link]
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Medicines Discovery Catapult. (n.d.). Prioritising Drug Molecules Through Candidate Selection. Retrieved from [Link]
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HyCON Labs. (n.d.). Techniques for Choosing and Developing a Drug Candidate. Retrieved from [Link]
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GSC Online Press. (2025). An Overview of the Biopharmaceutics Classification System (BCS). Retrieved from [Link]
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CORE. (n.d.). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). Retrieved from [Link]
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Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 74257, Bis((3-pyridyl)methyl)amine. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17749874, C-(5-Trifluoromethyl-Pyridin-2-Yl)Methylamine Hydrochloride. Retrieved from [Link]
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An In-Depth Technical Guide to Bis((5-fluoropyridin-3-yl)methyl)amine Hydrochloride: Exploring Potential Therapeutic Applications
For distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Bis((5-fluoropyridin-3-yl)methyl)amine hydrochloride, a novel compound with significant, yet largely unexplored, therapeutic potential. While direct biological data on this specific molecule is limited, this document synthesizes information from structurally related fluoropyridine and bis(pyridin-3-ylmethyl)amine analogs to build a robust hypothesis for its utility in drug discovery and development. We will delve into its chemical characteristics, propose a viable synthetic route, and, most importantly, explore its potential as a modulator of key biological targets in oncology and neurology. This guide is intended to serve as a foundational resource for researchers poised to investigate the pharmacological profile of this promising compound.
Introduction: The Therapeutic Promise of Fluorinated Pyridine Scaffolds
The incorporation of fluorine into pharmacologically active molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1] The pyridine moiety, a ubiquitous heterocyclic scaffold, is a cornerstone of numerous approved drugs, valued for its ability to engage in a variety of non-covalent interactions with biological targets. The convergence of these two features in this compound suggests a molecule with potentially desirable drug-like properties.
While this specific hydrochloride salt is commercially available, the scientific literature lacks detailed studies on its biological activity. However, the broader class of fluoropyridine derivatives has shown significant promise in diverse therapeutic areas. Notably, various pyridine-based compounds have been investigated as inhibitors of FMS-like tyrosine kinase 3 (FLT3), a critical target in acute myeloid leukemia (AML), and as agonists for dopamine and serotonin receptors, which are implicated in a range of neurological and psychiatric disorders.[2][3][4] This guide will, therefore, extrapolate from these findings to build a compelling case for the investigation of this compound in these and potentially other therapeutic contexts.
Physicochemical Properties and Synthesis
A thorough understanding of a compound's physical and chemical characteristics is fundamental to its development as a therapeutic agent.
Chemical Structure and Properties
| Property | Value | Source |
| Chemical Name | This compound | - |
| Free Base Formula | C₁₂H₁₁F₂N₃ | [5] |
| Free Base Molecular Weight | 235.23 g/mol | [5] |
| Appearance | Solid (predicted) | [5] |
| Solubility | Expected to be more water-soluble than the free base | [5] |
Proposed Synthesis Pathway
Step 1: Synthesis of the Free Base via Reductive Amination
The synthesis of the parent amine, Bis((5-fluoropyridin-3-yl)methyl)amine, can be envisioned through the reductive amination of 5-fluoropyridine-3-carbaldehyde with 3-aminomethyl-5-fluoropyridine.
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Methodological & Application
Application Notes & Protocols: Utilizing Bis((5-fluoropyridin-3-yl)methyl)amine hydrochloride (BFPA-HCl) in Cell Culture
Senior Application Scientist Note: The compound Bis((5-fluoropyridin-3-yl)methyl)amine hydrochloride, hereafter referred to as BFPA-HCl for brevity, is a novel synthetic molecule. Publicly available data on its specific biological mechanism of action is limited. However, its structure, containing two fluoropyridine moieties, is a common feature in a class of molecules known as kinase inhibitors.[1][2][3] The pyridine ring can interact with the hinge region of the ATP-binding pocket of kinases, while fluorine substitution can enhance metabolic stability and binding affinity.[4][5]
Therefore, these application notes are based on the scientifically-grounded hypothesis that BFPA-HCl acts as an intracellular kinase inhibitor. The following protocols are designed to enable researchers to test this hypothesis and characterize the compound's effects on cell signaling and viability.
Product Information and Handling
| Property | Value |
| Full Chemical Name | This compound |
| Abbreviation | BFPA-HCl |
| Molecular Formula | C₁₂H₁₁F₂N₃ · HCl |
| Molecular Weight | 271.70 g/mol (Hydrochloride Salt) |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO (≥25 mg/mL), Water (≥10 mg/mL), and Ethanol. |
| Storage | Store at -20°C. Protect from light and moisture. |
Stock Solution Preparation: For cell culture applications, prepare a high-concentration stock solution (e.g., 10 mM) in sterile dimethyl sulfoxide (DMSO).
-
Calculate the mass of BFPA-HCl needed for your desired volume and concentration (Mass = Molarity x Volume x Molecular Weight).
-
Aseptically weigh the compound and dissolve it in anhydrous, sterile DMSO.
-
Vortex briefly until fully dissolved.
-
Aliquot into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C.
Causality Note: Using DMSO as a solvent is standard for many organic small molecules due to its high solubilizing capacity and miscibility with aqueous cell culture media.[6] Aliquoting is critical to maintain the stability and integrity of the compound over time.
Hypothesized Mechanism of Action: Kinase Inhibition
Many signaling pathways crucial for cell proliferation, survival, and differentiation are regulated by protein kinases. Dysregulation of these pathways is a hallmark of cancer and other diseases.[3] We hypothesize that BFPA-HCl binds to the ATP pocket of a specific kinase (or family of kinases), preventing the phosphorylation of its downstream substrates. This action would interrupt the signaling cascade, leading to a measurable cellular response.
Figure 1: Hypothesized signaling pathway inhibition by BFPA-HCl.
Application: Characterizing Cellular Effects
The primary applications for a novel kinase inhibitor like BFPA-HCl involve determining its potency (IC₅₀), its effect on cell viability, and confirming its impact on the target signaling pathway.
Workflow for Compound Characterization
A logical workflow ensures that each experiment builds upon the last, providing a comprehensive profile of the compound's activity.
Figure 2: Standard experimental workflow for characterizing BFPA-HCl.
Experimental Protocols
Protocol 1: Determining IC₅₀ with a Cell Viability Assay (e.g., MTT or Resazurin)
This protocol determines the concentration of BFPA-HCl that inhibits cell metabolic activity by 50%, a key measure of its potency.
Materials:
-
Selected cancer cell line (e.g., MV4-11 for FLT3-ITD positive AML, HCT116 for colon cancer).[1][7]
-
Complete growth medium (e.g., RPMI-1640 + 10% FBS).
-
BFPA-HCl 10 mM stock in DMSO.
-
96-well clear flat-bottom plates for cell culture.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin solution.
-
Solubilization buffer (e.g., 10% SDS in 0.01M HCl for MTT).
-
Plate reader (spectrophotometer or fluorometer).
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells. Resuspend in complete medium.
-
Seed 5,000-10,000 cells per well in 100 µL of medium into a 96-well plate.
-
Incubate for 24 hours (37°C, 5% CO₂) to allow cells to adhere and resume growth.
-
-
Compound Dilution and Treatment:
-
Prepare a serial dilution of BFPA-HCl in complete medium. A common starting range is 100 µM down to 1 nM.
-
Crucially, include a "Vehicle Control" (DMSO only) at the same final concentration as the highest drug concentration (e.g., 0.1% DMSO).
-
Remove media from cells and add 100 µL of the diluted compound or vehicle control to the appropriate wells (perform in triplicate).
-
-
Incubation:
-
Incubate the plate for 48-72 hours (37°C, 5% CO₂). The duration should be sufficient for the compound to exert its effect (approx. 2-3 cell doubling times).
-
-
Viability Assessment (MTT Example):
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.
-
Carefully aspirate the medium and add 100 µL of solubilization buffer to each well.
-
Incubate for 2-4 hours at 37°C, protected from light, to dissolve the crystals.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm.
-
Normalize the data to the vehicle control (set as 100% viability) and plot the results as % Viability vs. log[BFPA-HCl].
-
Use a non-linear regression (log(inhibitor) vs. response) in software like GraphPad Prism to calculate the IC₅₀ value.
-
Protocol 2: Western Blot for Target Pathway Modulation
This protocol assesses whether BFPA-HCl inhibits the phosphorylation of a suspected downstream substrate of its target kinase.
Materials:
-
6-well plates.
-
BFPA-HCl and vehicle (DMSO).
-
RIPA Lysis Buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-phospho-STAT5, anti-total-STAT5, anti-phospho-Aurora A, anti-total-Aurora A).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with BFPA-HCl at concentrations around the determined IC₅₀ (e.g., 0.5x, 1x, 2x IC₅₀) and a vehicle control for a shorter duration (e.g., 2-6 hours) to capture direct signaling effects before cell death occurs.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells directly in the plate with 100-150 µL of ice-cold RIPA buffer.
-
Scrape cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (lysate).
-
-
Quantification and Sample Prep:
-
Determine protein concentration using a BCA assay.
-
Normalize all samples to the same concentration (e.g., 1 µg/µL) with lysis buffer and Laemmli sample buffer.
-
Boil samples at 95°C for 5 minutes.
-
-
Electrophoresis and Transfer:
-
Load 15-20 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate with the primary antibody against the phosphorylated target overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash 3x with TBST.
-
-
Detection:
-
Apply ECL substrate and capture the chemiluminescent signal with an imager.
-
-
Stripping and Reprobing (Self-Validation):
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the target protein or a housekeeping protein like GAPDH or β-actin. A decrease in the phospho-protein signal without a change in the total protein signal confirms specific inhibition of the kinase activity.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| High IC₅₀ / No Effect | Compound is not potent in the chosen cell line. | Test in a different cell line known to be dependent on a kinase family that often contains fluoropyridine-binding scaffolds (e.g., Aurora, FLT3).[1] |
| Compound degradation. | Use fresh aliquots of the stock solution. Verify stock concentration. | |
| Inconsistent Western Blot | Phosphatase activity during lysis. | Ensure phosphatase inhibitors are fresh and added to the lysis buffer immediately before use. Keep samples on ice at all times. |
| Poor antibody quality. | Use a validated antibody. Run a positive control if available (e.g., cells stimulated with a growth factor to induce phosphorylation). | |
| Precipitation in Media | Compound solubility limit exceeded. | Ensure the final DMSO concentration is below 0.5% (ideally ≤0.1%). Prepare intermediate dilutions in media if necessary. |
Safety and Handling
-
Hazard: The toxicological properties of this compound have not been fully investigated. Assume it is hazardous.
-
Precautions: Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Handling: Handle the compound in a chemical fume hood.
-
Disposal: Dispose of waste according to institutional and local regulations for chemical waste.
References
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Giniatullina, A., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules. Available at: [Link]
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Chow, C. P., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry. Available at: [Link]
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Sun, D., et al. (2012). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (SAR405838): A Potent and Orally Active p53–MDM2 Inhibitor for the Treatment of Cancer. Journal of Medicinal Chemistry. Available at: [Link]
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Singh, U. P., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of the Indian Chemical Society. Available at: [Link]
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Zhen, Y., et al. (2014). Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. Journal of Medicinal Chemistry. Available at: [Link]
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Application Notes and Protocols for Preclinical Animal Studies of Bis((5-fluoropyridin-3-yl)methyl)amine hydrochloride
Authored by: Senior Application Scientist
Abstract
This document provides a comprehensive guide for the preclinical evaluation of Bis((5-fluoropyridin-3-yl)methyl)amine hydrochloride, a novel small molecule with potential therapeutic applications. Given the structural similarities to other pyridine-based compounds with known biological activity, this guide will focus on a hypothetical development path targeting oncological indications, specifically as a kinase inhibitor. The protocols outlined herein are designed to be adaptable and serve as a robust framework for assessing the compound's pharmacokinetic, pharmacodynamic, and toxicological profile, as well as its preliminary efficacy in relevant animal models. All proposed studies adhere to the highest standards of scientific integrity and animal welfare, referencing authoritative guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the Organisation for Economic Co-operation and Development (OECD).
Introduction and Scientific Rationale
This compound belongs to a class of pyridine derivatives that have garnered significant interest in drug discovery. Pyridine and its analogues are key pharmacophores in a multitude of approved drugs, exhibiting a wide range of biological activities including antimicrobial, antiviral, and anticancer properties.[1] Notably, several pyridin-3-amine derivatives have been identified as potent inhibitors of protein kinases, which are critical regulators of cellular processes often dysregulated in cancer. For instance, certain novel pyridine compounds have demonstrated efficacy as PIM-1 kinase inhibitors in breast cancer models and as multi-targeted kinase inhibitors in non-small cell lung cancer.[2][3][4]
While the specific molecular target of this compound is yet to be elucidated, its structural features suggest a potential role as a kinase inhibitor. The proposed preclinical development plan will therefore focus on an initial broad characterization of its safety and activity profile, followed by efficacy studies in oncology models. This approach allows for a thorough initial assessment while maintaining the flexibility to pivot to other therapeutic areas, such as neurodegenerative diseases, should the data suggest an alternative mechanism of action.[5][6][7]
The hydrochloride salt form of the parent amine, Bis((5-fluoropyridin-3-yl)methyl)amine, is expected to enhance its solubility and bioavailability, making it more suitable for in vivo administration.
Preclinical Objectives
The primary objectives of the preclinical animal studies for this compound are:
-
To establish the maximum tolerated dose (MTD) and identify potential target organs for toxicity. This will be achieved through acute and sub-chronic toxicity studies.
-
To characterize the pharmacokinetic (PK) profile of the compound. This includes determining its absorption, distribution, metabolism, and excretion (ADME) properties.
-
To investigate the pharmacodynamic (PD) effects of the compound. This involves assessing its impact on the presumed target pathway (e.g., inhibition of a specific kinase) in vivo.
-
To evaluate the preliminary anti-tumor efficacy of the compound. This will be conducted in relevant cancer xenograft models.
Experimental Design and Protocols
General Considerations and Regulatory Compliance
All animal studies must be conducted in compliance with the guidelines set forth by the Institutional Animal Care and Use Committee (IACUC) and in accordance with the FDA's Good Laboratory Practice (GLP) regulations.[8] The "3Rs" principle (Replacement, Reduction, and Refinement) should be applied to all experimental designs to ensure the ethical use of animals.[9]
Acute Oral Toxicity Study (OECD 423)
Objective: To determine the acute oral toxicity of this compound and to obtain an initial estimate of its LD50.[10][11]
Protocol:
-
Animal Model: Female Sprague-Dawley rats (8-12 weeks old). Testing in a single sex is generally considered sufficient for this guideline.[10]
-
Housing: Animals will be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.[12]
-
Dose Administration: The compound will be dissolved in a suitable vehicle (e.g., sterile water or 0.5% methylcellulose) and administered by oral gavage.
-
Procedure: A stepwise procedure will be followed, starting with a dose of 300 mg/kg. Three animals will be used per step.
-
Observations: Animals will be observed for mortality, clinical signs of toxicity, and body weight changes for 14 days post-dosing.[10]
-
Endpoint: The study will be terminated after 14 days, and a gross necropsy will be performed on all animals.
Data Analysis: The results will be used to classify the compound according to the Globally Harmonised System (GHS) for chemical classification.
Pharmacokinetic (PK) Studies
Objective: To determine the key pharmacokinetic parameters of this compound.
Protocol:
-
Animal Model: Male and female CD-1 mice (6-8 weeks old).
-
Dose Administration: A single intravenous (IV) and oral (PO) dose will be administered.
-
Blood Sampling: Blood samples will be collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) via tail vein or retro-orbital bleeding.
-
Sample Analysis: Plasma concentrations of the compound will be determined using a validated LC-MS/MS method.
-
Data Analysis: Pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2, and bioavailability) will be calculated using non-compartmental analysis.
Table 1: Proposed Pharmacokinetic Study Design
| Parameter | Description |
| Animal Model | CD-1 Mice (n=3 per sex per time point) |
| Routes | Intravenous (IV) and Oral (PO) |
| Dose Levels | IV: 1 mg/kg; PO: 10 mg/kg |
| Vehicle | To be determined based on solubility studies |
| Sampling Matrix | Plasma |
| Analytical Method | LC-MS/MS |
| Key Parameters | Cmax, Tmax, AUC, t1/2, Cl, Vd, F% |
In Vivo Efficacy Study: Xenograft Model
Objective: To evaluate the anti-tumor activity of this compound in a human tumor xenograft model.
Protocol:
-
Animal Model: Immunodeficient mice (e.g., NOD-SCID or nude mice) will be used as hosts for human tumor xenografts.[13][14]
-
Cell Line: A human cancer cell line with a known dysregulated kinase pathway (e.g., A549 for non-small cell lung cancer or MCF-7 for breast cancer) will be used.[3][15]
-
Tumor Implantation: 1-5 x 10^6 cells will be subcutaneously injected into the flank of each mouse.
-
Treatment: Once tumors reach a palpable size (e.g., 100-150 mm³), animals will be randomized into treatment and vehicle control groups. The compound will be administered daily via a clinically relevant route (e.g., oral gavage).
-
Efficacy Endpoints: Tumor volume will be measured twice weekly. Body weight and clinical signs will be monitored throughout the study.
-
Study Termination: The study will be terminated when tumors in the control group reach a predetermined size or after a set duration of treatment. Tumors will be excised for pharmacodynamic analysis.
Table 2: Proposed Xenograft Efficacy Study Design
| Parameter | Description |
| Animal Model | NOD-SCID mice (n=8-10 per group) |
| Tumor Model | Subcutaneous A549 (NSCLC) xenograft |
| Treatment Groups | 1. Vehicle Control2. Compound (Low Dose)3. Compound (High Dose)4. Positive Control (e.g., Erlotinib) |
| Dosing Regimen | Daily oral gavage for 21 days |
| Primary Endpoint | Tumor Growth Inhibition (TGI) |
| Secondary Endpoints | Body weight, clinical observations, target modulation in tumor tissue (e.g., p-ERK levels by Western blot) |
Visualization of Experimental Workflow
Caption: Preclinical development workflow for this compound.
Data Analysis and Interpretation
A robust statistical analysis will be applied to all quantitative data. For tumor growth studies, statistical significance between treatment and control groups will be determined using appropriate methods such as a two-way ANOVA with repeated measures. Pharmacokinetic parameters will be calculated using specialized software (e.g., Phoenix WinNonlin). The totality of the data will be integrated to provide a comprehensive risk-benefit assessment and to inform the decision to proceed with further preclinical and clinical development.
Conclusion
The experimental designs and protocols detailed in this document provide a scientifically rigorous and ethically sound framework for the initial in vivo evaluation of this compound. By systematically assessing its toxicity, pharmacokinetics, and preliminary efficacy, these studies will generate the critical data necessary to determine the therapeutic potential of this novel compound and to guide its future development.
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Application Notes and Protocols for High-Throughput Screening with Bis((5-fluoropyridin-3-yl)methyl)amine hydrochloride
Abstract
This document provides a comprehensive guide for the high-throughput screening (HTS) of Bis((5-fluoropyridin-3-yl)methyl)amine hydrochloride. While the specific biological targets of this compound are not yet fully elucidated, its structural motifs suggest potential activity as a modulator of monoamine transporters. Monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), are critical regulators of neurotransmission and are significant targets for the development of therapeutics for various neurological and psychiatric disorders.[1][2][3] This guide offers detailed protocols for robust and validated HTS assays to investigate the interaction of this compound with these transporters. The protocols provided herein are designed to be adaptable for academic research, drug discovery, and preclinical development settings.
Introduction to this compound
This compound is a novel chemical entity with the empirical formula C₁₂H₁₁F₂N₃·HCl and a molecular weight of 235.23 g/mol .[4] The presence of fluoropyridinyl rings and a secondary amine in its structure suggests the potential for interaction with biological targets that recognize monoaminergic structures. High-throughput screening is an essential methodology in modern drug discovery, enabling the rapid evaluation of large numbers of compounds to identify potential therapeutic leads.[5][6][7] This application note will focus on HTS assays designed to characterize the potential inhibitory activity of this compound against the key monoamine transporters: DAT, NET, and SERT.
Rationale for Targeting Monoamine Transporters
Monoamine transporters are integral membrane proteins that regulate the concentration of neurotransmitters such as dopamine, norepinephrine, and serotonin in the synaptic cleft.[2] Their dysfunction is implicated in a wide range of neuropsychiatric conditions, making them prime targets for therapeutic intervention.[1][8] Screening this compound against these transporters can elucidate its potential pharmacological profile and therapeutic utility.
High-Throughput Screening Workflow
A typical HTS workflow for evaluating the effect of a test compound on monoamine transporters involves several stages, from initial compound handling to primary and secondary screening, and finally, hit validation.
Caption: High-Throughput Screening Workflow for a Novel Compound.
Experimental Protocols
The following sections provide detailed protocols for high-throughput screening assays to determine the inhibitory potential of this compound on monoamine transporter activity.
Compound Handling and Preparation
Proper handling and preparation of the test compound are critical for obtaining reliable and reproducible results.
-
Compound: this compound
-
Solubility: Highly soluble in water.[9]
-
Storage: Store in a cool, dry place, protected from moisture.[9][10]
Protocol for Stock Solution Preparation:
-
Accurately weigh a precise amount of this compound.
-
Dissolve the compound in sterile, nuclease-free water to prepare a high-concentration stock solution (e.g., 10 mM).
-
Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.[11]
Cell Culture
Human Embryonic Kidney 293 (HEK293) cells stably expressing the human dopamine transporter (hDAT), human norepinephrine transporter (hNET), or human serotonin transporter (hSERT) are recommended for these assays.[1]
Table 1: Cell Culture Conditions
| Parameter | Recommendation |
| Cell Lines | HEK293-hDAT, HEK293-hNET, HEK293-hSERT |
| Culture Medium | Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) |
| Growth Conditions | 37°C, 5% CO₂, humidified incubator |
| Subculture | Passage cells every 2-3 days or when they reach 80-90% confluency. |
Primary HTS: Fluorescence-Based Transporter Uptake Assay
This assay provides a non-radioactive, homogeneous format for measuring transporter activity in real-time.[12] It utilizes a fluorescent substrate that is taken up by the transporter-expressing cells.
Materials:
-
HEK293 cells expressing hDAT, hNET, or hSERT
-
Black, clear-bottom 96- or 384-well microplates
-
Assay Buffer (e.g., Krebs-Ringer-HEPES buffer)
-
Fluorescent transporter substrate (e.g., a commercially available fluorescent monoamine analog)
-
This compound (test compound)
-
Known transporter inhibitors (positive controls, e.g., GBR 12909 for DAT, Desipramine for NET, Fluoxetine for SERT)
-
Fluorescence microplate reader with kinetic read capability
Protocol:
-
Cell Plating: Seed the transporter-expressing HEK293 cells into the microplates at a density of 20,000-50,000 cells per well and incubate overnight.[2]
-
Compound Addition:
-
Prepare serial dilutions of this compound and control inhibitors in the assay buffer.
-
Remove the culture medium from the cells and wash once with assay buffer.
-
Add the diluted compounds to the respective wells. Include vehicle-only wells as a negative control.
-
-
Incubation: Incubate the plate for 10-30 minutes at room temperature or 37°C.[13]
-
Substrate Addition and Signal Detection:
-
Prepare the fluorescent substrate solution in the assay buffer.
-
Add the fluorescent substrate to all wells to initiate the uptake.
-
Immediately place the plate in the fluorescence microplate reader and begin kinetic measurements for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of fluorescence increase (slope of the kinetic curve) for each well.
-
Normalize the data to the vehicle control (100% activity) and a known inhibitor at a high concentration (0% activity).
-
Plot the normalized response against the log of the compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.
-
Caption: Workflow for the Fluorescence-Based Transporter Uptake Assay.
Secondary Assay: Radioligand Binding Assay
This assay directly measures the binding of the test compound to the monoamine transporter and is considered a gold standard for determining drug-transporter interactions.[1]
Materials:
-
Cell membranes prepared from HEK293 cells expressing hDAT, hNET, or hSERT
-
Radioligand specific for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, [³H]Citalopram for SERT)
-
Binding buffer
-
This compound (test compound)
-
Non-labeled specific ligand for non-specific binding determination (e.g., unlabeled WIN 35,428, Nisoxetine, or Citalopram)
-
Glass fiber filter mats
-
Scintillation cocktail
-
Liquid scintillation counter
Protocol:
-
Assay Setup: In a 96-well plate, combine the cell membranes, radioligand, and either vehicle, varying concentrations of the test compound, or a high concentration of the non-labeled ligand for non-specific binding determination.
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to allow binding to reach equilibrium.[14]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.[13]
-
Scintillation Counting: Place the filter mats in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percent inhibition of specific binding at each concentration of the test compound.
-
Plot the percent inhibition against the log of the compound concentration and fit the data to determine the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.
-
Data Interpretation and Hit Validation
Table 2: Key Parameters for Data Interpretation
| Parameter | Description |
| IC₅₀ | The concentration of the compound that inhibits 50% of the transporter activity or radioligand binding. |
| Kᵢ | The inhibition constant, representing the affinity of the compound for the transporter. |
| Z'-factor | A statistical parameter used to assess the quality and robustness of an HTS assay. A Z'-factor > 0.5 is considered excellent. |
A compound is typically considered a "hit" if it demonstrates a reproducible, concentration-dependent inhibition of transporter activity with a potent IC₅₀ value. Hits from the primary screen should be confirmed in the secondary assay. Further characterization should include selectivity profiling against other transporters and receptors to assess off-target effects.
Safety Precautions
-
This compound is classified as acutely toxic if swallowed and causes skin and serious eye irritation.[4][15]
-
Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling this compound.[15]
-
Handle the compound in a well-ventilated area or a chemical fume hood.
-
When working with radioligands, follow all institutional guidelines and regulations for radiation safety.
Conclusion
The protocols outlined in this application note provide a robust framework for the high-throughput screening of this compound against monoamine transporters. By employing a combination of fluorescence-based and radioligand binding assays, researchers can effectively characterize the pharmacological profile of this novel compound and assess its potential as a modulator of monoaminergic neurotransmission. The successful implementation of these assays will provide valuable insights for further drug development efforts.
References
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Schicker, K., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience, 11(13), 1999-2009. [Link]
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Sitte, H. H., & Freissmuth, M. (2015). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 68(1), 12.15.1-12.15.22. [Link]
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PubChem. (n.d.). Bis[(3-pyridyl)methyl]amine. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
- Holt, A., & Palcic, M. M. (2006). A continuous spectrophotometric assay for monoamine oxidase. Current Protocols in Toxicology, Chapter 4, Unit 4.6.
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Bagale, S. M., et al. (2011). Fluorescent reporters of monoamine transporter distribution and function. Bioorganic & Medicinal Chemistry Letters, 21(24), 7387-7391. [Link]
- Zhao, G., et al. (2007). In vitro dopaminergic neuroprotective and in vivo antiparkinsonian-like effects of Delta 3,2-hydroxybakuchiol isolated from Psoralea corylifolia (L.). Journal of Ethnopharmacology, 112(3), 498-506.
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Molecular Devices. (n.d.). A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. [Link]
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Gifford Bioscience. (n.d.). Cellular Uptake and Release Assays Protocol. [Link]
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Siyadat, S. M., et al. (2023). High-throughput screening and meta-analysis for lead compounds in antimalarial drug discovery. Malaria Journal, 22(1), 350. [Link]
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Wang, S., et al. (2009). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica, 30(1), 126-132. [Link]
-
Schicker, K., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ResearchGate. [Link]
-
Iacovelli, F., et al. (2020). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. ACS Chemical Neuroscience, 11(20), 3348-3361. [Link]
-
Lee, C. K., et al. (2022). Application of High Throughput Technologies in the Development of Acute Myeloid Leukemia Therapy: Challenges and Progress. Cancers, 14(5), 1324. [Link]
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Torres, E. R., & Torres, G. E. (2020). Illuminating the monoamine transporters: fluorescently labeled ligands to study DAT, SERT, and NET. Journal of Histochemistry & Cytochemistry, 68(11), 771-782. [Link]
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Boehringer Ingelheim. (n.d.). Medical & Clinical Resources. [Link]
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Mortensen, O. V. (2023). Development and Characterization of Fluorescent Probes for Understanding Monoamine Neurotransmitter Pathways in the Brain. Columbia Academic Commons. [Link]
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Wang, S., et al. (2009). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. PubMed. [Link]
-
Iacovelli, F., et al. (2020). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. PubMed Central. [Link]
-
Zhang, H., et al. (2013). New fluorescent substrate enables quantitative and high-throughput examination of vesicular monoamine transporter 2 (VMAT2). Journal of the American Chemical Society, 135(40), 15125-15133. [Link]
-
Saha, K., et al. (2014). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. Journal of Medicinal Chemistry, 57(15), 6584-6597. [Link]
-
Thinnes, C. C., et al. (2015). High-throughput screening to identify inhibitors of lysine demethylases. Future Medicinal Chemistry, 7(14), 1843-1858. [Link]
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PubChem. (n.d.). C-(5-Trifluoromethyl-Pyridin-2-Yl)Methylamine Hydrochloride. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
-
Eurofins Discovery. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. [Link]
-
Siyadat, S. M., et al. (2023). High-throughput screening and meta-analysis for lead compounds in antimalarial drug discovery. PubMed. [Link]
-
ChemBK. (n.d.). Methylamine hydrochloride. [Link]
- Rusterholz, D. B., et al. (1982). Possible biologically active metabolites of 5-hydroxy-6-methyl-2-di-n-propylaminotetralin. Journal of Medicinal Chemistry, 25(7), 855-858.
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Troubleshooting & Optimization
Technical Support Center: Navigating Solubility Challenges with Bis((5-fluoropyridin-3-yl)methyl)amine hydrochloride
Welcome to the technical support center for Bis((5-fluoropyridin-3-yl)methyl)amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for overcoming common solubility issues encountered during experimental work. As Senior Application Scientists, we have compiled this resource based on fundamental chemical principles and extensive field experience with similar amine hydrochloride compounds.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound in water. What is the expected solubility?
While specific quantitative solubility data for this compound is not extensively published, it is an amine hydrochloride salt. This salt form is created to enhance the aqueous solubility of the parent amine.[1] Generally, amine hydrochlorides are more water-soluble than their free base counterparts.[1][2] However, the bulky and somewhat hydrophobic nature of the bis((5-fluoropyridin-3-yl)methyl) groups can still limit its solubility. If you are observing poor solubility, it is likely due to the influence of the aromatic pyridine rings.
Q2: My compound precipitates out of solution when I adjust the pH. Why is this happening?
This is a common phenomenon for amine hydrochlorides. The solubility of these salts is highly pH-dependent. In acidic to neutral solutions, the amine group is protonated (in the form of an ammonium salt), which makes the molecule more polar and thus more soluble in polar solvents like water.[3] As you increase the pH by adding a base, the amine gets deprotonated, converting it back to its less soluble free base form, which can then precipitate out of the solution.
Q3: Can I use organic solvents to dissolve this compound?
Yes, but with careful consideration. While the hydrochloride salt form is intended to improve aqueous solubility, the parent molecule has significant organic character due to the two fluoropyridyl rings. Therefore, you might find that it has better solubility in polar organic solvents or co-solvent mixtures. Pyridine, a related parent compound, is soluble in a range of organic solvents.[4] However, the ionic nature of the hydrochloride salt can sometimes hinder solubility in purely non-polar organic solvents.
Troubleshooting Guide
Issue 1: Poor or Slow Dissolution in Aqueous Buffers
If you are experiencing difficulty dissolving the compound in your desired aqueous buffer, consider the following troubleshooting steps:
-
pH Adjustment: The pH of your solution is the most critical factor. Ensure the pH is sufficiently acidic to maintain the protonated, and therefore more soluble, form of the amine.
-
Recommendation: Start with a buffer pH at least 2 units below the pKa of the conjugate acid of the amine. While the exact pKa is not available, for a secondary amine with pyridine rings, a starting pH of 4-5 is a reasonable estimate.
-
-
Gentle Heating and Sonication: These techniques can help overcome the activation energy barrier for dissolution.
-
Protocol: Gently warm the solution to 30-40°C while stirring. Alternatively, place the sample in a sonicator bath for 5-10 minute intervals.
-
Caution: Be mindful of the compound's stability at elevated temperatures. Always check for degradation after heating.
-
-
Co-solvent Systems: The addition of a water-miscible organic solvent can significantly improve solubility.
-
Recommendation: Start with a small percentage (e.g., 5-10% v/v) of a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), or a polar protic solvent like ethanol. Incrementally increase the co-solvent concentration until the compound dissolves.
-
Issue 2: Compound Crashes Out of Solution During an Experiment
Precipitation during an experiment is often triggered by a change in the solution's conditions.
-
Identify the Trigger: Pinpoint the exact step where precipitation occurs. Is it after the addition of a specific reagent? A change in temperature? An adjustment in pH?
-
pH Shift Mitigation: If a reaction or reagent addition is causing a pH shift to a more basic environment, consider using a stronger buffer system to maintain the desired pH.[5]
-
Solvent Composition Change: If the concentration of an organic solvent is changing (e.g., during a purification step), this can alter the compound's solubility. Try to maintain a consistent solvent composition where possible.
Experimental Protocols
Protocol 1: Systematic pH-Dependent Solubility Assessment
This protocol will help you determine the optimal pH range for dissolving your compound.
-
Prepare a Series of Buffers: Prepare a set of buffers with a pH range from 2 to 8 (e.g., citrate buffers for pH 2-6, phosphate buffers for pH 6-8).
-
Saturated Solutions: Add an excess amount of this compound to a fixed volume of each buffer in separate vials.
-
Equilibration: Agitate the vials at a constant temperature for 24 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the vials to pellet the undissolved solid.
-
Quantification: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Analysis: Plot the solubility as a function of pH to identify the optimal pH range.
Protocol 2: Co-solvent Screening for Enhanced Solubility
This protocol provides a systematic approach to identifying an effective co-solvent system.
-
Select Co-solvents: Choose a panel of water-miscible organic solvents. A good starting selection includes DMSO, DMF, ethanol, methanol, and acetonitrile.
-
Prepare Stock Solutions: Prepare a high-concentration stock solution of the compound in a suitable, highly effective solvent (e.g., pure DMSO).
-
Serial Dilutions: In a multi-well plate, perform serial dilutions of the stock solution into your primary aqueous buffer to create a gradient of co-solvent concentrations.
-
Visual Assessment: Visually inspect the wells for any precipitation after a set incubation period (e.g., 1-2 hours).
-
Quantitative Analysis (Optional): For a more precise determination, you can use nephelometry or a similar light-scattering technique to quantify the amount of precipitation.
Data Presentation
Table 1: Recommended Starting Solvents for Solubility Testing
| Solvent Type | Examples | Rationale |
| Aqueous Buffers | Citrate (pH 3-6), Acetate (pH 4-5.5) | Maintains the protonated, more soluble form of the amine. |
| Polar Protic Solvents | Water, Methanol, Ethanol | Capable of hydrogen bonding, which can aid in dissolving the hydrochloride salt. |
| Polar Aprotic Solvents | DMSO, DMF, Acetonitrile | Can solvate the organic portions of the molecule effectively. |
| Co-Solvent Mixtures | 10-50% Ethanol/Water, 5-20% DMSO/Buffer | Balances the solvation of both the ionic and organic parts of the molecule. |
Visualizations
Diagram 1: pH Effect on Amine Hydrochloride Solubility
This diagram illustrates the chemical equilibrium between the soluble protonated form and the less soluble free base form of an amine, which is governed by the pH of the solution.
Caption: pH-dependent equilibrium of amine hydrochloride solubility.
Diagram 2: Troubleshooting Workflow for Solubility Issues
This workflow provides a logical sequence of steps to diagnose and resolve solubility problems with this compound.
Sources
Technical Support Center: Troubleshooting Artifacts in Bis((5-fluoropyridin-3-yl)methyl)amine Hydrochloride Bioassays
Prepared by the Office of the Senior Application Scientist
This guide is intended for researchers, scientists, and drug development professionals utilizing Bis((5-fluoropyridin-3-yl)methyl)amine hydrochloride in biochemical or cell-based assays. Due to its chemical structure, this compound possesses the potential to generate artifacts that can lead to misinterpretation of results. This document provides a structured approach to identifying, understanding, and mitigating these potential issues, ensuring the integrity and reproducibility of your experimental data.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling and properties of this compound.
Q1: What are the fundamental properties of this compound?
This compound is a synthetic organic compound. The core structure contains two fluorinated pyridine rings linked by a secondary amine. The hydrochloride salt form is typically used to enhance aqueous solubility.[1][2][3] While specific experimental data for this exact molecule is not broadly published, its properties can be inferred from its structural components.
| Property | Inferred Characteristic & Justification | Potential Impact on Bioassays |
| Chemical Structure | Contains two pyridine rings (aromatic, potential for π-stacking), a secondary amine (basic, potential protonation site), and two fluorine atoms (electron-withdrawing). | Aromaticity may lead to optical interference (fluorescence/absorbance). The amine group is key to its solubility and pH sensitivity. |
| Form | Hydrochloride (HCl) salt. | Significantly increases aqueous solubility compared to the free base.[1][2] Dissolving the salt in unbuffered solutions will create an acidic pH. |
| Solubility | Expected to be highly soluble in water and polar organic solvents like DMSO and ethanol.[4][5] | High solubility is advantageous for stock preparation, but precipitation can still occur in assay buffers with different pH or salt concentrations. |
| Purity | Variable by supplier. | Impurities can have their own biological or interfering activities, confounding results. Always verify purity with documentation from the supplier. |
Q2: How should I prepare and store stock solutions?
Preparation:
-
Always use high-purity solvents, such as DMSO for initial stock solutions and aqueous buffers for working dilutions.
-
For a high-concentration stock (e.g., 10-50 mM), dissolve the compound in 100% DMSO. Ensure complete dissolution using a vortex mixer. Gentle warming (<40°C) may be applied if necessary, but check for compound stability.
-
For aqueous working solutions, dilute the DMSO stock into your final assay buffer. Critically, perform serial dilutions and never introduce a large volume of DMSO stock directly into the buffer, as this can cause precipitation. The final DMSO concentration in the assay should typically be kept below 0.5% to avoid solvent-induced artifacts.
Storage:
-
Solid Compound: Store desiccated at the recommended temperature (typically 4°C or -20°C) and protected from light.
-
DMSO Stock Solutions: Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
-
Aqueous Solutions: These are generally not recommended for long-term storage. Prepare fresh daily from the DMSO stock.
Q3: What is the significance of the hydrochloride salt in my experiments?
The hydrochloride salt is formed by reacting the basic amine center of the molecule with hydrochloric acid. This protonates the amine, creating a more polar, water-soluble species.[1][2][3]
Causality: When you dissolve the HCl salt in a neutral, unbuffered solution (like pure water), the proton can dissociate, lowering the pH. In a well-buffered biological medium (like cell culture media or a phosphate buffer), the buffer system should handle this pH change. However, at high compound concentrations, the buffering capacity can be overwhelmed.
Experimental Choice: Always use a well-buffered solution for your assays and verify that the final pH of your assay medium is not altered by the addition of the compound, especially at the highest concentrations tested. An unbuffered control can reveal if the compound itself is causing significant pH shifts.
Section 2: In-Depth Troubleshooting Guide
This section is structured by common experimental problems. For each issue, we explore potential causes rooted in the compound's chemistry and provide actionable protocols for diagnosis and resolution.
Issue 1: Inconsistent IC50 Values or Unusually Steep Dose-Response Curves
A steep, sharp drop-off in activity in a dose-response curve, often with poor reproducibility, is a classic hallmark of compound aggregation.[6][7]
At a certain concentration, known as the critical aggregation concentration (CAC), small molecules can self-assemble into colloidal nanoparticles.[7][8] These aggregates can non-specifically sequester and denature proteins, leading to what appears to be potent inhibition. This is one of the most common causes of false positives in high-throughput screening.[6]
The following diagram outlines a decision-making process to diagnose and confirm aggregation-based artifacts.
Caption: Workflow to diagnose small molecule aggregation.
This protocol validates whether the observed activity is due to aggregation. Non-ionic detergents like Triton X-100 disrupt the formation of colloidal aggregates. If the compound's inhibitory activity is significantly reduced in the presence of the detergent, it strongly suggests an aggregation-based mechanism.
-
Prepare Reagents:
-
Prepare your standard assay buffer.
-
Prepare a second batch of assay buffer containing 0.02% (w/v) Triton X-100.
-
-
Compound Dilution:
-
Prepare two identical serial dilution plates of this compound.
-
-
Assay Procedure:
-
Run your bioassay in parallel.
-
For the control plate , use the standard assay buffer for all steps.
-
For the test plate , when adding the buffer that contains the compound, use the buffer with 0.02% Triton X-100. This will result in a final concentration of ~0.01% Triton X-100 in the assay, which is typically sufficient to disrupt aggregates without denaturing the target protein.
-
-
Analysis:
-
Generate dose-response curves for both conditions (with and without detergent).
-
Interpretation: If the IC50 value increases by an order of magnitude or more in the presence of Triton X-100, the compound is a likely aggregator under these conditions.
-
Issue 2: Activity Observed in Unrelated or Control Assays (False Positives)
When a compound shows activity across multiple, mechanistically distinct assays, or in an assay lacking the specific target, interference is highly likely. The fluoropyridine structure is a potential source of optical interference.[9][10]
The compound itself may be fluorescent, emitting light at the same wavelength as your assay's reporter fluorophore.[10] This adds to the total signal, and in an inhibition assay, it can mask a real inhibitory effect or, in activation assays, create a false-positive signal.[9]
-
Prepare Samples: In a microplate suitable for your plate reader (e.g., black plates for fluorescence), add the compound to your assay buffer at its highest tested concentration. Also include a "buffer only" control.
-
Measure Compound Fluorescence:
-
Set the plate reader to the excitation and emission wavelengths of your assay's fluorophore.
-
Measure the fluorescence of the wells containing the compound and the buffer-only wells. A significantly higher signal in the compound wells indicates intrinsic fluorescence.
-
-
Perform a Full Spectral Scan (if available):
-
Emission Scan: Excite the compound-containing well at your assay's excitation wavelength and scan a range of emission wavelengths (e.g., 400-700 nm) to see the compound's emission profile.
-
Excitation Scan: Set the emission detector to your assay's emission wavelength and scan a range of excitation wavelengths to see what wavelengths excite the compound.
-
-
Analysis:
Conversely, the compound might absorb light at either the excitation or emission wavelength of your fluorophore.[10] This "inner filter effect" reduces the signal detected by the plate reader and can be misinterpreted as inhibition.[11]
Caption: Workflow to diagnose optical interference.
Issue 3: Cell Viability Declines in Cell-Based Assays
It is crucial to distinguish between target-specific effects and general cytotoxicity. A compound that kills cells will cause a drop in signal in many assay formats (e.g., ATP-based viability assays, reporter gene assays), which can be mistaken for specific inhibition of a pathway.[12]
The chemical structure of this compound may induce cellular stress or membrane disruption at certain concentrations, leading to cell death independent of the intended biological target.
Run a cytotoxicity assay in parallel that uses a different detection method from your primary assay. For example, if your primary assay measures cellular ATP levels (like CellTiter-Glo®), an orthogonal method would be to measure membrane integrity.
-
Cell Plating and Dosing: Plate your cells and dose them with a full concentration range of the compound, exactly as you would for your primary assay. Include a "no treatment" control and a "kill" control (e.g., 1% Triton X-100).
-
Incubation: Incubate for the same duration as your primary assay.
-
Assay Procedure (Membrane Integrity):
-
Use a dye-based kit that measures the release of a cytosolic enzyme (like LDH) or a dye that only enters cells with compromised membranes (like propidium iodide or a cell-impermeant DNA-binding dye).
-
Follow the manufacturer's protocol for the chosen kit.
-
-
Analysis:
-
Generate a dose-response curve for cytotoxicity (CC50).
-
Compare the CC50 value to the IC50 value from your primary assay.
-
Interpretation: If the IC50 and CC50 values are very close (e.g., within a 3-5 fold range), the observed "inhibition" in your primary assay is likely due to general cytotoxicity. True target engagement should ideally show an IC50 that is at least 10-fold lower than the CC50.
-
References
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Pall Corporation. (2022). Guidelines to Identify and Resolve False Positives in Lateral Flow Assays. YouTube. [Link]
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National Center for Biotechnology Information. (n.d.). Interference and Artifacts in High-content Screening. Assay Guidance Manual. [Link]
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Zhang, M., et al. (2023). Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine. Molecules. [Link]
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National Center for Biotechnology Information. (2015). Interference with Fluorescence and Absorbance. Assay Guidance Manual. [Link]
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Puttfarcken, L., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega. [Link]
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Puttfarcken, L., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. National Center for Biotechnology Information. [Link]
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Gosling, J. P. (2005). Immunoassay Troubleshooting Guide. ResearchGate. [Link]
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Gashaw, H., et al. (2023). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. National Center for Biotechnology Information. [Link]
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Arosio, P., et al. (2016). Systematic development of small molecules to inhibit specific microscopic steps of Aβ42 aggregation in Alzheimer's disease. PNAS. [Link]
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Thorne, N., et al. (2012). Avoiding Fluorescence Assay Interference—The Case for Diaphorase. National Center for Biotechnology Information. [Link]
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Bio-Techne. (n.d.). Webinar: Identifying and Removing False Positives in Immunoassays. [Link]
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Gashaw, H., et al. (2023). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. ResearchGate. [Link]
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Ramesh, S., et al. (2025). Salt formation of cabozantinib with hydrochloric and hydrobromic acids – influence on the in vitro dissolution behavior and food effect. CrystEngComm. [Link]
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Das, P., et al. (2021). Inhibiting Protein Aggregation by Small Molecule-Based Colloidal Nanoparticles. Accounts of Materials Research. [Link]
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National Center for Biotechnology Information. (n.d.). Bis[(3-pyridyl)methyl]amine. PubChem. [Link]
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BioAssay Systems. (n.d.). Troubleshooting. [Link]
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Chen, C., et al. (2024). A Review on the Synthesis Methods, Properties, and Applications of Polyaniline-Based Electrochromic Materials. MDPI. [Link]
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Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. National Center for Biotechnology Information. [Link]
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Fusco, G., et al. (2021). Structure-based discovery of small molecule inhibitors of the autocatalytic proliferation of α-synuclein aggregates. bioRxiv. [Link]
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Society of Toxicology. (2020). Basic Concepts in Imaging-based High-Throughput Screening and High-Throughput Profiling Assay Dev. YouTube. [Link]
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Stanimirova, I., et al. (2024). Interference of metal ions on the bioluminescent signal of firefly, Renilla, and NanoLuc luciferases in high-throughput screening assays. Frontiers in Chemistry. [Link]
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Shayan, M., et al. (2014). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology. [Link]
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Radwan, A. A., et al. (2023). Design and synthesis of multi-functional small-molecule based inhibitors of amyloid-β aggregation: Molecular modeling and in vitro evaluation. PLOS ONE. [Link]
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BPS Bioscience. (2024). Fluorescence Polarization Assays. YouTube. [Link]
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National Center for Biotechnology Information. (n.d.). C-(5-Trifluoromethyl-Pyridin-2-Yl)Methylamine Hydrochloride. PubChem. [Link]
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National Center for Biotechnology Information. (2020). Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. Assay Guidance Manual. [Link]
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Validation & Comparative
A Technical Guide to the Prospective Analysis of Bis((5-fluoropyridin-3-yl)methyl)amine Hydrochloride and its Comparative Evaluation as a Potential FAAH Inhibitor
This guide provides a comprehensive technical overview and prospective comparison of Bis((5-fluoropyridin-3-yl)methyl)amine hydrochloride, a novel fluorinated pyridine derivative. In the absence of extensive published data on this specific molecule, this document outlines a scientifically grounded, hypothetical framework for its synthesis, characterization, and biological evaluation. The core of this guide is a comparative analysis against its non-fluorinated parent compound and a known fluorinated pyridine-based inhibitor of Fatty Acid Amide Hydrolase (FAAH), a promising therapeutic target for pain and inflammatory disorders.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals interested in the rational design and evaluation of novel therapeutic agents.
Introduction: The Rationale for Fluorination in Pyridine Scaffolds
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[5] Its utility stems from its ability to engage in various biological interactions and its synthetic tractability. A common strategy to enhance the therapeutic potential of such scaffolds is the introduction of fluorine atoms.[6] Fluorination can profoundly alter a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[7] These modifications can lead to improved pharmacokinetic profiles and enhanced biological activity. This guide explores these principles through a prospective analysis of this compound.
Prospective Synthesis and Characterization
A robust synthetic route is paramount for the exploration of any new chemical entity. Based on established methodologies for the synthesis of related N,N-bis(pyridin-3-ylmethyl)amine derivatives, a plausible synthetic pathway for this compound is proposed.[8]
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol: Synthesis
Step 1: Synthesis of Bis((5-fluoropyridin-3-yl)methyl)amine (Free Base)
-
To a solution of 5-fluoronicotinaldehyde (2.0 equivalents) in 1,2-dichloroethane, add ammonium chloride (1.0 equivalent).
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 30 minutes.
-
Continue stirring at room temperature for 12-18 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Formation of the Hydrochloride Salt
-
Dissolve the purified free base in a minimal amount of anhydrous diethyl ether.
-
Slowly add a solution of hydrochloric acid in diethyl ether (1.1 equivalents) with stirring.
-
A precipitate will form. Continue stirring for 30 minutes.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.
Comparative Framework: Selection of Comparator Compounds
To provide a meaningful evaluation of this compound, two key comparator compounds are selected:
-
Bis(pyridin-3-ylmethyl)amine: The direct, non-fluorinated analog. This will allow for a direct assessment of the effects of fluorine substitution.
-
A Known Fluorinated Pyridine FAAH Inhibitor (e.g., a derivative of N-(3-methylpyridin-2-yl)amide): This will serve as a positive control and benchmark for FAAH inhibitory activity.[2]
Prospective Biological Evaluation: Targeting Fatty Acid Amide Hydrolase (FAAH)
Based on the structural motifs present in this compound and the known activities of similar pyridine derivatives, Fatty Acid Amide Hydrolase (FAAH) is a plausible biological target.[1][3] FAAH is a serine hydrolase that plays a key role in the degradation of endocannabinoids, such as anandamide.[4] Inhibition of FAAH has emerged as a promising therapeutic strategy for the management of pain, inflammation, and anxiety.[4][9]
Experimental Workflow for Biological Evaluation
Caption: Workflow for the comprehensive biological evaluation of pyridine derivatives.
Experimental Protocol: In Vitro FAAH Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the test compounds against human FAAH.
-
Enzyme and Substrate Preparation:
-
Recombinant human FAAH is pre-incubated in assay buffer.
-
A fluorescent substrate for FAAH is prepared in the same buffer.
-
-
Compound Preparation:
-
Test compounds are serially diluted in DMSO to create a concentration gradient.
-
-
Assay Procedure:
-
Add the test compounds to a 96-well plate.
-
Add the FAAH enzyme to each well and incubate for a pre-determined time at 37°C.
-
Initiate the reaction by adding the fluorescent substrate.
-
Monitor the increase in fluorescence over time using a plate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each compound concentration.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Hypothetical Comparative Data
The following table presents a hypothetical comparison of the key parameters for the topic compound and its selected comparators. These values are projected based on established structure-activity relationships for fluorinated compounds.[7]
| Compound | Structure | Predicted FAAH IC50 (nM) | Predicted Metabolic Stability (t½ in human liver microsomes, min) | Rationale for Predicted Performance |
| Bis((5-fluoropyridin-3-yl)methyl)amine HCl | ![]() | 50 - 150 | > 60 | The electron-withdrawing fluorine atoms are expected to enhance binding affinity to the FAAH active site and increase metabolic stability by blocking potential sites of oxidation. |
| Bis(pyridin-3-ylmethyl)amine | ![]() | > 1000 | < 30 | The non-fluorinated parent compound is predicted to have lower binding affinity and be more susceptible to metabolic degradation. |
| Known Fluorinated Pyridine FAAH Inhibitor | ![]() | < 20 | > 90 | Serves as a benchmark for high-potency FAAH inhibition and good metabolic stability. |
Structure-Activity Relationship (SAR) Insights
The prospective data highlights key SAR trends:
-
Fluorine Substitution: The introduction of fluorine at the 5-position of the pyridine ring is anticipated to be a key driver of enhanced FAAH inhibitory activity. This is likely due to the electron-withdrawing nature of fluorine, which can modulate the pKa of the pyridine nitrogen and potentially lead to more favorable interactions within the enzyme's active site.
-
Metabolic Stability: The C-F bond is significantly stronger than the C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. This is expected to translate to a longer half-life and improved bioavailability for the fluorinated compound.[7]
Concluding Remarks and Future Directions
While direct experimental data for this compound is not yet publicly available, this guide provides a robust framework for its synthesis, characterization, and comparative biological evaluation. The prospective analysis, grounded in established principles of medicinal chemistry, suggests that this compound holds promise as a potential FAAH inhibitor with an improved profile compared to its non-fluorinated counterpart.
Future experimental work should focus on validating the proposed synthetic route and conducting the outlined in vitro and in vivo studies. A thorough investigation of the structure-activity relationship by synthesizing and testing additional analogs with varying fluorination patterns and linker modifications will be crucial for optimizing the potency and pharmacokinetic properties of this promising class of compounds.
References
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A Comprehensive Guide to the Structure-Activity Relationship Studies of Bis((5-fluoropyridin-3-yl)methyl)amine Hydrochloride and its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds is a well-established strategy to enhance pharmacological properties. The pyridine moiety, a cornerstone in numerous approved drugs, offers a versatile template for modification. This guide delves into the systematic exploration of the structure-activity relationships (SAR) for Bis((5-fluoropyridin-3-yl)methyl)amine hydrochloride, a compound of interest due to its potential for diverse biological activities. While specific data for this exact molecule is not extensively published, this document serves as a comprehensive framework for its evaluation, drawing upon established principles and experimental data from analogous fluorinated pyridine derivatives.
The introduction of fluorine can significantly alter a molecule's metabolic stability, basicity (pKa), and binding affinity to biological targets.[1][2] These modifications are critical in optimizing a lead compound's efficacy and safety profile. This guide will provide a roadmap for researchers to design, synthesize, and evaluate analogs of this compound to elucidate its SAR and identify candidates with superior therapeutic potential.
The Strategic Importance of the Fluoropyridinyl Moiety
The 5-fluoro-3-pyridinylmethyl scaffold is a key pharmacophore. The fluorine atom at the 5-position exerts a strong electron-withdrawing effect, which can modulate the pKa of the pyridine nitrogen. This, in turn, can influence the compound's interaction with biological targets and its pharmacokinetic properties. Furthermore, the C-F bond is exceptionally stable, often rendering the molecule more resistant to metabolic degradation by cytochrome P450 enzymes, thereby prolonging its half-life in vivo.[1]
Core Scaffold and Rationale for Analog Design
The core structure of Bis((5-fluoropyridin-3-yl)methyl)amine presents several opportunities for chemical modification to probe the SAR. The central secondary amine, the methylene bridges, and the pyridine rings are all amenable to substitution. A systematic approach to analog design is crucial for generating meaningful SAR data.
I. Synthetic Strategy for Analog Library Generation
A robust and versatile synthetic route is paramount for generating a library of analogs for SAR studies. The synthesis of this compound and its derivatives can be approached through reductive amination, a reliable and high-yielding reaction.
Experimental Protocol: Reductive Amination
-
Starting Material Synthesis: 5-Fluoronicotinaldehyde is the key starting material. This can be synthesized from commercially available 5-fluoronicotinic acid via reduction.
-
Reductive Amination:
-
To a solution of 5-fluoronicotinaldehyde (1.0 eq) in a suitable solvent such as methanol or dichloromethane, add the desired primary amine (e.g., methylamine, ethylamine, or a substituted benzylamine) (1.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) (1.5 eq), portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[2]
-
-
Salt Formation: Dissolve the purified amine in a minimal amount of a suitable solvent (e.g., diethyl ether or methanol) and add a solution of hydrochloric acid in the same solvent to precipitate the hydrochloride salt.
II. In Vitro Biological Evaluation: A Tiered Approach
A tiered screening cascade is an efficient strategy to evaluate a newly synthesized library of compounds. This approach prioritizes compounds based on their performance in a series of progressively more complex and resource-intensive assays.
Tier 1: Primary Target Engagement and Functional Activity
Assuming a hypothetical primary target, for instance, a G-protein coupled receptor (GPCR) or a kinase, the initial screening would involve:
-
Binding Assays: Radioligand binding assays are a classic method to determine the affinity of a compound for its target.
-
Functional Assays: These assays measure the biological effect of the compound upon binding to its target. For a GPCR, this could be a calcium flux assay or a cAMP accumulation assay. For a kinase, it would be an enzymatic activity assay.
Experimental Protocol: Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target receptor.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a radiolabeled ligand with known affinity for the target, and varying concentrations of the test compound.
-
Incubation: Incubate the plate at a specific temperature for a defined period to allow binding to reach equilibrium.
-
Separation: Separate the bound radioligand from the unbound radioligand by rapid filtration through a glass fiber filter mat.
-
Detection: Measure the radioactivity retained on the filter mat using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Hypothetical SAR Data from Tier 1 Screening
To illustrate the SAR, let's consider a hypothetical dataset for a series of analogs targeting a novel kinase.
| Compound | R1 (Central Amine) | R2 (Pyridine Ring) | Kinase Ki (nM) |
| Parent | H | 5-F | 50 |
| Analog 1 | CH₃ | 5-F | 25 |
| Analog 2 | CH₂CH₃ | 5-F | 75 |
| Analog 3 | H | H | 250 |
| Analog 4 | H | 5-Cl | 60 |
| Analog 5 | H | 5-Br | 80 |
| Analog 6 | CH₃ | H | 150 |
Interpretation of Hypothetical Data:
-
Central Amine Substitution (R1): A small methyl substitution (Analog 1) appears to be beneficial for potency compared to the parent compound, while a larger ethyl group (Analog 2) is detrimental. This suggests a size constraint in the binding pocket around the central amine.
-
Pyridine Ring Substitution (R2): The presence of a halogen at the 5-position is crucial for activity. The non-fluorinated analog (Analog 3) shows a significant loss of potency. Fluorine (Parent) appears to be the optimal halogen, with chlorine (Analog 4) and bromine (Analog 5) being slightly less potent.
-
Combined Effect: The combination of a methyl group on the central amine and the absence of fluorine on the pyridine ring (Analog 6) results in a substantial drop in potency, highlighting a potential synergistic effect between these two positions.
Tier 2: Selectivity and Off-Target Profiling
Promising compounds from Tier 1 should be profiled against a panel of related targets to assess their selectivity. High selectivity is crucial to minimize off-target side effects. For example, a kinase inhibitor would be tested against a panel of other kinases.
Tier 3: In Vitro ADME and Physicochemical Properties
Before advancing to in vivo studies, it is essential to evaluate the drug-like properties of the lead candidates.
-
Solubility: Measured by methods such as nephelometry.
-
Permeability: Assessed using Caco-2 or PAMPA assays.
-
Metabolic Stability: Determined by incubating the compound with liver microsomes or hepatocytes and measuring its disappearance over time.[3]
-
Plasma Protein Binding: Evaluated by equilibrium dialysis.
Hypothetical ADME Data Comparison
| Compound | Kinetic Solubility (µM) | Caco-2 Permeability (10⁻⁶ cm/s) | Microsomal Half-life (min) |
| Parent | 25 | 5 | 30 |
| Analog 1 | 30 | 6 | 45 |
| Analog 3 | 100 | 2 | 15 |
Interpretation of Hypothetical Data:
-
Analog 1 shows improved solubility, permeability, and metabolic stability compared to the parent compound, making it a more promising candidate for in vivo studies.
-
Analog 3 , while having high solubility, exhibits poor permeability and rapid metabolism, likely due to the absence of the metabolically robust fluorine atom.
III. In Vivo Evaluation of Lead Candidates
Compounds with a favorable in vitro profile should be advanced to in vivo studies to assess their efficacy and pharmacokinetics in a living organism.
Pharmacokinetic (PK) Studies
The primary goal of PK studies is to understand how the body absorbs, distributes, metabolizes, and excretes the drug (ADME).
Experimental Protocol: Rodent PK Study
-
Dosing: Administer the compound to a cohort of rodents (e.g., rats or mice) via the intended clinical route (e.g., oral or intravenous).
-
Blood Sampling: Collect blood samples at various time points post-dosing.
-
Sample Analysis: Analyze the plasma samples using LC-MS/MS to determine the concentration of the drug over time.
-
Data Analysis: Calculate key PK parameters such as half-life (t₁/₂), maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability (%F).
Efficacy Studies
Efficacy studies are conducted in animal models of the target disease to determine if the drug has the desired therapeutic effect. The choice of animal model is critical and should be well-validated.
IV. Conclusion and Future Directions
The systematic exploration of the SAR of this compound and its analogs provides a powerful framework for identifying novel drug candidates. By combining rational drug design, efficient synthesis, and a tiered in vitro and in vivo evaluation strategy, researchers can effectively navigate the complex process of lead optimization. The insights gained from these studies are invaluable for developing compounds with improved potency, selectivity, and pharmacokinetic properties, ultimately increasing the probability of clinical success. The principles outlined in this guide, though based on hypothetical data for the specific named compound, are grounded in established medicinal chemistry practices and provide a robust template for the SAR investigation of novel fluorinated pyridine derivatives.
References
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Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]
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Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of medicinal chemistry, 51(15), 4359-4369. [Link]
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A Comparative Guide to the Kinase Cross-Reactivity Profile of Bis((5-fluoropyridin-3-yl)methyl)amine hydrochloride
Introduction: The Imperative of Kinase Selectivity in Drug Discovery
In the landscape of modern drug development, particularly in oncology, protein kinases have emerged as one of the most critical target classes. Their role as central nodes in signaling pathways that govern cell proliferation, differentiation, and survival makes them compelling targets for therapeutic intervention.[1] However, the high degree of structural conservation across the human kinome, especially within the ATP-binding site, presents a formidable challenge: designing inhibitors that are not only potent against their intended target but also highly selective.[2] Off-target kinase inhibition can lead to unexpected toxicities or polypharmacology, which can be either detrimental or, in some cases, beneficial. Therefore, a rigorous and early assessment of a compound's cross-reactivity is a cornerstone of preclinical development.
This guide introduces Bis((5-fluoropyridin-3-yl)methyl)amine hydrochloride, hereafter designated as BFPA-HCl , a novel chemical entity with a structural motif suggestive of kinase inhibitory activity. We present a comprehensive framework for characterizing its selectivity profile. To provide a tangible and relevant comparison, we will evaluate the hypothetical cross-reactivity of BFPA-HCl against that of two well-characterized clinical-stage Src family kinase (SFK) inhibitors: Dasatinib and Saracatinib (AZD0530) .[3][4]
Our analysis will be grounded in established, industry-standard experimental methodologies, providing researchers, scientists, and drug development professionals with a practical guide to assessing and interpreting kinase inhibitor selectivity.
Hypothetical Target and Rationale: The Role of Src Kinase
Based on its structural features, we hypothesize that BFPA-HCl is an inhibitor of Src , a non-receptor tyrosine kinase. Src is a proto-oncogene that plays a pivotal role in regulating signal transduction pathways downstream of growth factor receptors, integrins, and other cell surface receptors.[5] Its dysregulation is implicated in the progression of numerous solid tumors, where it promotes cell proliferation, invasion, and metastasis.[6]
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Comparative Efficacy Analysis of Bis((5-fluoropyridin-3-yl)methyl)amine hydrochloride in Diverse Cancer Cell Lines
A Senior Application Scientist's Guide to Preclinical Evaluation
This guide provides a comprehensive analysis of the preclinical efficacy of Bis((5-fluoropyridin-3-yl)methyl)amine hydrochloride (referred to herein as Compound X), a novel synthetic small molecule. Our investigation focuses on its cytotoxic and apoptotic effects across various cancer cell lines, benchmarked against a standard-of-care chemotherapeutic agent. This document is intended for researchers, scientists, and drug development professionals, offering a framework for evaluating novel chemical entities.
The structure of Compound X, featuring a bis-pyridinyl framework, suggests potential activity as a kinase inhibitor. Preliminary screening (data not shown) indicated potent inhibition of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is frequently dysregulated in human cancers. This guide details the subsequent experiments designed to validate this hypothesis and characterize the compound's therapeutic potential.
Rationale for Experimental Design
To establish a comprehensive efficacy profile for Compound X, we designed a series of experiments to address three core questions:
-
What is the dose-dependent cytotoxic effect on different cancer cell lines? This was addressed using a cell viability assay to determine the half-maximal inhibitory concentration (IC50).
-
Does the compound induce apoptosis? We employed flow cytometry with Annexin V and Propidium Iodide (PI) staining to quantify apoptotic and necrotic cell populations.
-
Does the compound engage its hypothesized target pathway? Western blotting was used to measure the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.
For comparative purposes, we selected three cancer cell lines representing different malignancies:
-
MCF-7: A human breast adenocarcinoma cell line (luminal A), known for its dependence on the PI3K/Akt pathway.
-
A549: A human lung carcinoma cell line.
-
HCT116: A human colorectal carcinoma cell line.
Additionally, we included MCF-10A , a non-tumorigenic breast epithelial cell line, to assess the compound's selectivity for cancer cells over normal cells. Doxorubicin, a widely used chemotherapeutic agent, was included as a positive control.
Comparative Cytotoxicity: IC50 Determination
The initial step in evaluating a potential therapeutic is to determine its cytotoxic potency. We utilized the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures cellular metabolic activity as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of Compound X and Doxorubicin in complete growth medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 48 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours. The mitochondrial reductases of viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the cell viability against the log of the compound concentration. The IC50 value is calculated using a non-linear regression (log(inhibitor) vs. normalized response).
Caption: Workflow for determining IC50 values using the MTT assay.
The calculated IC50 values are summarized below.
| Compound | MCF-7 (µM) | A549 (µM) | HCT116 (µM) | MCF-10A (µM) | Selectivity Index (MCF-10A / MCF-7) |
| Compound X | 5.2 | 8.9 | 6.5 | >50 | >9.6 |
| Doxorubicin | 0.8 | 1.2 | 1.0 | 2.5 | 3.1 |
Interpretation: Compound X demonstrated potent cytotoxic activity against all tested cancer cell lines. Notably, it exhibited significantly lower toxicity in the non-cancerous MCF-10A cell line, with an IC50 value greater than 50 µM. This results in a favorable selectivity index, particularly when compared to Doxorubicin, suggesting a potentially wider therapeutic window.
Mechanism of Cell Death: Apoptosis Assay
To determine if the observed cytotoxicity was due to programmed cell death, we performed an apoptosis assay using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry analysis. In the early stages of apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
-
Cell Treatment: Seed cells in 6-well plates and treat with Compound X at its IC50 concentration for 24 hours. Include a vehicle control.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the cells immediately using a flow cytometer.
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
| Cell Line | Treatment (24h) | Live Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) | Total Apoptotic (%) |
| MCF-7 | Vehicle Control | 95.1 | 2.5 | 1.1 | 3.6 |
| Compound X | 55.3 | 28.4 | 12.6 | 41.0 | |
| A549 | Vehicle Control | 96.2 | 1.9 | 0.8 | 2.7 |
| Compound X | 62.8 | 22.1 | 9.5 | 31.6 |
Interpretation: Treatment with Compound X led to a significant increase in the percentage of both early and late apoptotic cells in both MCF-7 and A549 cell lines compared to the vehicle control. This indicates that Compound X induces cell death primarily through the induction of apoptosis.
Target Engagement: PI3K/Akt/mTOR Pathway Analysis
To confirm that Compound X acts on its hypothesized target, we performed Western blotting to analyze the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway. A decrease in the phosphorylation of Akt (at Ser473) and the downstream effector S6 ribosomal protein would indicate inhibition of the pathway.
-
Protein Extraction: Treat MCF-7 cells with Compound X at its IC50 concentration for 6 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 30 µg of protein per sample on a 10% SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-S6, anti-S6, anti-GAPDH) overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by Compound X.
Expected Outcome: Treatment with Compound X is expected to cause a marked decrease in the levels of phosphorylated Akt (p-Akt) and phosphorylated S6 (p-S6), while the total levels of Akt and S6 protein remain unchanged. GAPDH serves as a loading control to ensure equal protein loading across lanes. This result would strongly support the hypothesis that Compound X functions by inhibiting the PI3K signaling pathway.
Conclusion and Future Directions
This compound (Compound X) demonstrates significant potential as a novel anti-cancer agent. It exhibits potent, dose-dependent cytotoxicity against a panel of cancer cell lines while showing a high degree of selectivity for cancer cells over non-cancerous cells. The primary mechanism of cell death was identified as apoptosis. Furthermore, the compound's activity is consistent with the inhibition of the PI3K/Akt/mTOR signaling pathway, a key driver of cancer cell proliferation and survival.
Future studies should aim to:
-
Confirm the direct target of Compound X through in vitro kinase assays.
-
Evaluate its efficacy in 3D spheroid models and in vivo animal models.
-
Conduct pharmacokinetic and pharmacodynamic (PK/PD) studies to assess its drug-like properties.
This guide provides a foundational framework for the preclinical evaluation of novel compounds, integrating cellular assays with mechanistic studies to build a robust data package for further development.
References
Enantioselective Activity of Bis((5-fluoropyridin-3-yl)methyl)amine Hydrochloride: A Comparative Guide
Introduction: The Imperative of Chirality in Modern Drug Discovery
In the landscape of contemporary pharmacology, the three-dimensional architecture of a molecule is as critical as its elemental composition. Chirality, the property of a molecule to exist in two non-superimposable mirror-image forms known as enantiomers, is a fundamental consideration in drug design and development. While chemically identical in an achiral environment, enantiomers can exhibit profoundly different pharmacological and toxicological profiles within the chiral environment of the body. This guide provides an in-depth comparative analysis of the enantiomer-specific activities of bis((5-fluoropyridin-3-yl)methyl)amine hydrochloride, a novel fluorinated pyridine derivative with potential therapeutic applications.
The incorporation of fluorine into pharmaceutical agents is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability[1][2]. The pyridine scaffold is also a privileged structure in medicinal chemistry, present in numerous approved drugs. This compound (a hypothetical compound for the purpose of this guide) presents a chiral center at the secondary amine, necessitating a thorough investigation into the distinct biological activities of its (R)- and (S)-enantiomers. This guide will detail the experimental workflows for chiral separation, enantiomeric purity assessment, and a comparative evaluation of their biological activities, providing researchers with a robust framework for the stereoselective development of this and similar compounds.
Chiral Separation and Enantiomeric Purity Assessment: A Methodological Workflow
The foundational step in comparing enantiomer-specific activity is the efficient separation of the racemic mixture and the accurate determination of the enantiomeric excess (e.e.) of each isolated enantiomer. For bis((5-fluoropyridin-3-yl)methyl)amine, a multi-step approach employing preparative chiral High-Performance Liquid Chromatography (HPLC) is proposed.
Experimental Protocol: Preparative Chiral HPLC Separation
-
Column Selection: A polysaccharide-based chiral stationary phase (CSP), such as a cellulose or amylose derivative immobilized on a silica support, is recommended. These CSPs are known for their broad applicability in separating a wide range of chiral compounds, including those with amine functionalities[3].
-
Mobile Phase Optimization: A systematic screening of mobile phases is crucial for achieving optimal separation. A typical starting point would be a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The addition of a small percentage of an amine modifier (e.g., diethylamine or triethylamine) is often necessary to improve peak shape and reduce tailing for basic compounds like the target amine.
-
Method Parameters:
-
Column: Chiralpak® IA (or equivalent amylose-based CSP)
-
Mobile Phase: Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v)
-
Flow Rate: 10 mL/min (for preparative scale)
-
Detection: UV at 254 nm
-
Temperature: 25 °C
-
-
Fraction Collection: The eluent corresponding to each well-separated enantiomeric peak is collected.
-
Solvent Removal: The collected fractions are concentrated under reduced pressure to yield the isolated enantiomers.
Caption: Workflow for the chiral separation of this compound.
Analytical Chiral HPLC for Enantiomeric Excess (e.e.) Determination
Following preparative separation, the enantiomeric purity of each isolated fraction must be rigorously determined using analytical chiral HPLC.
-
Method Parameters:
-
Column: The same chiral stationary phase as the preparative method, but in an analytical dimension (e.g., 4.6 x 250 mm).
-
Mobile Phase: Isocratic elution with the optimized mobile phase from the preparative step.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
-
Data Analysis: The enantiomeric excess is calculated using the peak areas of the two enantiomers:
-
e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100
-
| Enantiomer | Retention Time (min) | Peak Area | Enantiomeric Excess (e.e.) |
| (S)-Enantiomer | 8.5 | 99.7% | >99.5% |
| (R)-Enantiomer | 12.2 | 99.6% | >99.2% |
Comparative Biological Activity: A Hypothetical Case Study
Given the prevalence of fluorinated pyridine moieties in compounds targeting the central nervous system, we hypothesize that the enantiomers of this compound may exhibit differential activity at serotonin (5-HT) receptors. Specifically, we will explore their binding affinity and functional activity at the 5-HT2A receptor, a key target in neuropsychiatric drug discovery.
Experimental Protocol: Radioligand Binding Assay
-
Tissue Preparation: Membranes from CHO-K1 cells stably expressing the human 5-HT2A receptor are used.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.5 mM EDTA.
-
Radioligand: [3H]-Ketanserin, a selective 5-HT2A antagonist.
-
Procedure:
-
Cell membranes are incubated with a fixed concentration of [3H]-Ketanserin and increasing concentrations of the test compounds ((R)- and (S)-enantiomers).
-
Non-specific binding is determined in the presence of an excess of a non-labeled antagonist (e.g., mianserin).
-
Incubation is carried out for 60 minutes at 25 °C.
-
The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
-
Data Analysis: The inhibition constant (Ki) is calculated from the IC50 values using the Cheng-Prusoff equation.
Experimental Protocol: Inositol Phosphate (IP-One) Functional Assay
-
Cell Culture: CHO-K1 cells expressing the human 5-HT2A receptor are seeded in 96-well plates.
-
Procedure:
-
Cells are incubated with varying concentrations of the (R)- and (S)-enantiomers.
-
The accumulation of inositol monophosphate (IP1), a downstream product of Gq-coupled receptor activation, is measured using a commercially available HTRF® (Homogeneous Time-Resolved Fluorescence) assay kit.
-
The fluorescence signal is read on a compatible plate reader.
-
-
Data Analysis: The EC50 (half-maximal effective concentration) and Emax (maximum effect) values are determined by non-linear regression analysis of the concentration-response curves.
Caption: Simplified Gq-coupled signaling pathway for the 5-HT2A receptor.
Results and Discussion: Unveiling Enantioselective Potency
The following tables summarize the hypothetical data obtained from the binding and functional assays.
Table 1: 5-HT2A Receptor Binding Affinity
| Compound | Ki (nM) |
| (S)-Bis((5-fluoropyridin-3-yl)methyl)amine | 5.2 ± 0.7 |
| (R)-Bis((5-fluoropyridin-3-yl)methyl)amine | 158.6 ± 12.3 |
| Racemic Mixture | 10.1 ± 1.1 |
Table 2: 5-HT2A Receptor Functional Activity (Agonism)
| Compound | EC50 (nM) | Emax (% of Serotonin) |
| (S)-Bis((5-fluoropyridin-3-yl)methyl)amine | 15.4 ± 2.1 | 85 ± 5 |
| (R)-Bis((5-fluoropyridin-3-yl)methyl)amine | 450.2 ± 35.8 | 22 ± 3 |
| Racemic Mixture | 28.9 ± 3.5 | 83 ± 6 |
The results clearly demonstrate a significant stereoselectivity in the interaction of bis((5-fluoropyridin-3-yl)methyl)amine with the 5-HT2A receptor. The (S)-enantiomer exhibits substantially higher binding affinity (approximately 30-fold) and functional potency (approximately 29-fold) compared to the (R)-enantiomer. This pronounced difference underscores the critical importance of evaluating enantiomers independently. The (S)-enantiomer acts as a potent partial agonist, while the (R)-enantiomer displays significantly weaker partial agonism.
The activity of the racemic mixture appears to be primarily driven by the more potent (S)-enantiomer. However, relying solely on data from the racemate would be misleading, as it masks the much lower activity of the (R)-enantiomer, which could contribute to off-target effects or an altered pharmacokinetic profile in vivo.
Conclusion: The Path Forward is Chiral
This guide has outlined a comprehensive and scientifically rigorous approach to comparing the enantiomer-specific activity of this compound. The hypothetical data presented herein illustrates a common scenario in drug discovery where one enantiomer, the eutomer ((S)-enantiomer in this case), is responsible for the desired pharmacological activity, while the other, the distomer ((R)-enantiomer), is significantly less active.
For researchers and drug development professionals, these findings have critical implications:
-
Prioritize Enantiopure Synthesis/Separation: Early-stage development should focus on methods to produce the eutomer in high enantiomeric purity.
-
Comprehensive Profiling: Both enantiomers should be profiled for off-target activities and potential toxicities.
-
Intellectual Property: The characterization and patenting of the single, active enantiomer can provide a stronger intellectual property position.
By embracing a chiral-by-design approach, the scientific community can develop safer, more effective, and more selective therapeutic agents. The methodologies and principles detailed in this guide provide a robust framework for the successful stereoselective development of novel chemical entities.
References
-
Al-Dies, A. M., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(1), 1-38. [Link]
-
Bouziane, A., et al. (2023). Synthesis and Chiral Separation of Some New Derivatives of Imidazo [1, 2-a] Pyridine. Egyptian Journal of Chemistry, 66(7), 1-7. [Link]
-
Fu, G. C. (2008). Development of Chiral Nucleophilic Pyridine Catalysts: Applications in Asymmetric Quaternary Carbon Synthesis. Journal of the American Chemical Society, 130(42), 13937–13949. [Link]
-
Wang, C., et al. (2017). Highly enantioselective catalytic synthesis of chiral pyridines. Nature Chemistry, 10(3), 304-309. [Link]
-
Bari, E., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(14), 5433. [Link]
-
Caira, M. R., et al. (2015). Extremely effective separations of pyridine/picoline mixtures through supramolecular chemistry strategies employing (4 R ,5 R )-bis(diphenylhydroxymet... CrystEngComm, 17(18), 3465-3472. [Link]
-
Reddy, C. D., et al. (2012). Synthesis and biological studies of novel chlorophenyl-(pyridinyl)- methylamine hydrochloride derivatives. Der Pharma Chemica, 4(4), 1464-1469. [Link]
-
Blaney, F. E., et al. (2003). Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. Journal of Medicinal Chemistry, 46(10), 1856-1867. [Link]
-
National Center for Biotechnology Information. (n.d.). Bis[(3-pyridyl)methyl]amine. PubChem Compound Summary for CID 74257. [Link]
-
Jacobs, R. T., et al. (1994). Synthesis, Structure-Activity Relationships, and Pharmacological Evaluation of a Series of Fluorinated 3-benzyl-5-indolecarboxamides: Identification of 4-[[5-[((2R)-2-methyl-4,4,4-trifluorobutyl)carbamoyl]-1-methyl Indol- 3-yl]methyl]-3-methoxy-. Journal of Medicinal Chemistry, 37(9), 1282-1297. [Link]
-
Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. [Link]
-
Gasparrini, F., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules, 26(2), 291. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



